2-Styrylbenzofuran
Description
2-Styrylbenzofuran is a benzofuran derivative characterized by a styryl group (C₆H₅-CH=CH-) attached to the 2-position of the benzofuran core. This compound has garnered attention due to its structural versatility and biological activity. Synthesized via the Wittig-Horner reaction, it yields colorless crystals with a melting point of 120–122°C, as confirmed by NMR and HRMS analyses . Notably, this compound (referred to as compound 11 in a 2020 study) exhibits significant cyclooxygenase-2 (COX-2) inhibitory activity, making it a candidate for anti-inflammatory drug development .
Properties
Molecular Formula |
C16H12O |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-benzofuran |
InChI |
InChI=1S/C16H12O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12H/b11-10+ |
InChI Key |
UCPJIRJQIFKUFP-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The benzofuran scaffold allows for diverse substitutions, leading to variations in physical and chemical properties. Below is a comparative analysis of 2-Styrylbenzofuran with structurally related compounds:
| Compound | Structure | Melting Point (°C) | Synthesis Method | Key Functional Groups |
|---|---|---|---|---|
| This compound | Styryl group at C2 of benzofuran | 120–122 | Wittig-Horner reaction | Styryl, benzofuran |
| 1,2-Di(benzofuran-2-yl)ethane | Two benzofuran groups linked via ethane | 184 | Titanium(IV)/Zinc-mediated coupling | Benzofuran, ethane bridge |
| 2-Acetylbenzofuran | Acetyl group at C2 of benzofuran | Not explicitly reported | N/A | Acetyl, benzofuran |
Key Observations :
- The styryl group in this compound introduces planarity and π-conjugation, enhancing its photoluminescent properties compared to non-conjugated derivatives like 2-Acetylbenzofuran .
- The higher melting point of 1,2-Di(benzofuran-2-yl)ethane (184°C vs. 120–122°C) suggests stronger intermolecular interactions due to its rigid, symmetric structure .
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